1-(2-amino-4-chloro-5-methoxyphenyl)ethanone
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Overview
Description
1-(2-amino-4-chloro-5-methoxyphenyl)ethanone is an organic compound that belongs to the class of phenyl ethanones These compounds are characterized by the presence of a phenyl group attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-amino-4-chloro-5-methoxyphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-chloro-5-methoxybenzaldehyde.
Reaction Conditions: The key reaction involves the condensation of the aldehyde with an appropriate reagent to form the ethanone derivative. This can be achieved using reagents like acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(2-amino-4-chloro-5-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-amino-4-chloro-5-methoxyphenyl)ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Amino-4-chloro-phenyl)-ethanone
- 1-(2-Amino-5-methoxy-phenyl)-ethanone
- 1-(2-Amino-4-chloro-5-methoxy-phenyl)-propanone
Properties
Molecular Formula |
C9H10ClNO2 |
---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
1-(2-amino-4-chloro-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H10ClNO2/c1-5(12)6-3-9(13-2)7(10)4-8(6)11/h3-4H,11H2,1-2H3 |
InChI Key |
WEWHIJQCVSAUHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1N)Cl)OC |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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